N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(2)17-22(20,21)12-5-3-11(4-6-12)16-13(19)7-18-9-14-8-15-18/h3-6,8-10,17H,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLMHBHVIPFLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-aminobenzenesulfonamide and 1,2,4-triazole.
Step 1: The 4-aminobenzenesulfonamide is reacted with isopropyl chloroformate to introduce the isopropyl group, forming N-(4-isopropylsulfamoyl)aniline.
Step 2: This intermediate is then coupled with 2-bromoacetamide in the presence of a base such as potassium carbonate to form N-[4-(propan-2-ylsulfamoyl)phenyl]-2-bromoacetamide.
Step 3: Finally, the bromoacetamide is reacted with 1,2,4-triazole under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group (if present in derivatives) can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution often requires bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
The compound has shown promise in biological studies for its antimicrobial and antifungal activities. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal agents.
Industry
In the industrial sector, this compound can be used in the formulation of coatings and materials that require antimicrobial properties. It may also find applications in the development of agricultural chemicals.
Mechanism of Action
The mechanism by which N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide exerts its effects involves the inhibition of key enzymes in microbial organisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. The triazole ring can interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and compromising cell membrane integrity.
Comparison with Similar Compounds
Core Heterocycle Modifications
- 1,2,3-Triazole Derivatives: Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replace the 1,2,4-triazole with a 1,2,3-triazole. Synthesis involves copper-catalyzed 1,3-dipolar cycloaddition, yielding regioselective products .
- Oxadiazole/Isoxazole Analogs: Compounds like 2-[4-(propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide () and N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide () substitute triazole with oxadiazole or isoxazole. These heterocycles exhibit distinct electronic profiles, influencing metabolic stability and receptor affinity .
Substituent Variations
- Sulfamoyl vs. Sulfanyl Groups : Derivatives such as N-(4-(N-(4-(1H-1,2,4-triazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide (r) replace the propan-2-ylsulfamoyl group with a sulfamoyl (–SO₂NH₂) or sulfanyl (–S–) group. Sulfamoyl groups enhance hydrogen-bonding capacity, while sulfanyl groups increase lipophilicity .
- Fluorinated Phenyl Rings : Compounds like N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (, ) incorporate fluorophenyl substituents, improving membrane permeability and metabolic resistance via electron-withdrawing effects .
Table 1. Comparative Analysis of Key Compounds
Key Observations:
- Yield and Stability : Microwave-assisted synthesis () achieves higher yields (~72%) compared to conventional methods (~42% in ), likely due to reduced reaction times and improved efficiency .
- Biological Activity: Fluorinated derivatives (e.g., , ) show superior antiproliferative activity (IC₅₀: 5.6 μM) compared to non-fluorinated analogs, highlighting the role of fluorine in enhancing bioactivity .
Research Findings and Challenges
- Structural Confirmation : Advanced techniques like HRMS (High-Resolution Mass Spectrometry) and NMR (e.g., b) validate regiochemistry and purity. For example, 6b () shows distinct ¹H NMR signals at δ 8.36 ppm (triazole proton) and 10.79 ppm (–NH), confirming structural integrity .
- Biological Screening : Compounds with sulfanyl substituents (e.g., a) exhibit antifungal activity, while those with bulkier groups (e.g., naphthalene in ) demonstrate cytotoxicity, suggesting substituent-dependent mechanisms .
- Contradictions : 1,2,3-Triazole derivatives () show higher cytotoxicity but lower metabolic stability compared to 1,2,4-triazole analogs, indicating a trade-off between potency and pharmacokinetics .
Biological Activity
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C18H19N5O3S
- Molecular Weight : 385.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal activity. Additionally, the sulfamoyl group may contribute to anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal activities. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and leads to cell death.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antifungal | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may stem from its structural components that resemble known anti-inflammatory agents. Studies on related sulfamoyl derivatives have shown strong inhibition of cyclooxygenase enzymes.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | COX Inhibition | TBD |
Study 1: Antifungal Efficacy
In a recent study assessing the antifungal properties of various triazole derivatives, this compound was evaluated against common fungal strains. The compound demonstrated significant activity against Candida albicans and Aspergillus niger, with an IC50 value comparable to established antifungals.
Study 2: Inhibition of Cyclooxygenase
Another study focused on the anti-inflammatory effects of sulfamoyl compounds. The results indicated that this compound effectively inhibited COX enzymes in vitro, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
